molecular formula C21H28O4 B1252299 1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No. B1252299
M. Wt: 344.4 g/mol
InChI Key: IWQKGRNFKYKJHS-KQFCJCSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a natural product found in Stizophyllum riparium with data available.

Scientific Research Applications

Structural Analysis and Properties

  • Crystal Structure and Chemical Behavior : The compound has been studied for its crystal structure, revealing the typical steroid shape with distinct ring conformations. Such studies are essential for understanding the molecule's interactions at a molecular level (Djigoué et al., 2012); (Zhou et al., 2015).

  • Synthesis and Derivatives : The compound has been a focus in the synthesis of various derivatives, revealing its versatility as a chemical scaffold for producing other biologically active compounds (Ketuly et al., 2010).

Biological Applications and Interactions

  • Antimicrobial and Antifungal Properties : Research has identified derivatives of this compound with significant antimicrobial and antifungal activities. This underscores its potential in developing new therapeutic agents (Zhao et al., 2018).

  • Potential in Cholesterol Metabolism : Studies have explored its analogs for their role in modulating Liver X receptors, which are crucial in cholesterol metabolism. This points to its potential in addressing cardiovascular and neurodegenerative diseases (Ching, 2013).

Potential in Drug Development

  • Antiproliferative Effects : Certain derivatives have shown potent antiproliferative effects on various cancer cell lines, highlighting its potential as a scaffold for developing novel anticancer agents (Huang et al., 2018).

  • Synthesis of Anti-inflammatory Agents : The compound's derivatives have been used to synthesize new anti-inflammatory agents, showcasing its application in developing treatments for inflammatory conditions (Ouf et al., 2015).

properties

Product Name

1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16-,17+,18+,19+,20-,21+/m0/s1

InChI Key

IWQKGRNFKYKJHS-KQFCJCSDSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3C2=CCC4=C[C@H]([C@@H](C[C@]34C)O)O)O)C

Canonical SMILES

CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C

synonyms

2,3,12-trihydroxypregna-4,7,16-trien-20-one
stizophyllin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 2
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 3
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 4
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 5
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Reactant of Route 6
1-[(2R,3R,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

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